molecular formula C14H20BClO4 B1406511 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1623766-76-6

2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1406511
CAS No.: 1623766-76-6
M. Wt: 298.57 g/mol
InChI Key: RBRFOAAPPNBTGE-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The systematic nomenclature of 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane follows International Union of Pure and Applied Chemistry conventions for organoboron compounds, specifically those containing cyclic boronic esters. The name reflects the compound's structural features in a hierarchical manner, beginning with the heterocyclic dioxaborolane ring system and proceeding to describe the substituted phenyl substituent. The numerical locants indicate the relative positions of the oxygen and boron atoms within the six-membered dioxaborolane ring, while the 4,4,5,5-tetramethyl designation specifies the methyl substitution pattern that characterizes the pinacol-derived protecting group.

The compound is catalogued under the Chemical Abstracts Service registry number 1623766-76-6, which serves as its unique international identifier. Alternative nomenclature systems may refer to this compound using variations in the descriptive order of substituents or different conventions for representing the protecting group. The methoxymethoxy group, abbreviated in some contexts, represents a two-carbon chain bearing both ether and acetal functionalities, specifically -OCH2OCH3, which is attached to the aromatic ring at the position meta to the boron-bearing carbon.

Commercial suppliers and chemical databases employ various synonyms and catalog numbers for this compound, reflecting different naming conventions and internal classification systems. The compound appears in chemical supply catalogs with designations such as "2-(4-Chloro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" and carries the MDL number MFCD30536294 in certain database systems. The systematic name emphasizes the dioxaborolane core structure, while commercial names often highlight the functional group arrangement that makes the compound useful for specific synthetic applications.

The International Union of Pure and Applied Chemistry name for this compound reflects established conventions for naming boronic esters, where the boron-containing heterocycle serves as the parent structure and the organic substituents are named as substituents on this core. This naming system facilitates clear communication about the compound's structure and helps researchers identify related compounds with similar structural features. The specific arrangement of functional groups in this molecule - combining halogen, ether, acetal, and boronic ester functionalities - creates a unique chemical identifier that distinguishes it from closely related structures in chemical databases.

Historical Context and Discovery

The development of pinacol boronic esters as stable, easily handled alternatives to free boronic acids represents a significant advancement in organoboron chemistry that emerged from the need for more practical synthetic intermediates. The historical foundation for compounds like 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane can be traced to early research on boronic acid stability and reactivity, where researchers recognized that free boronic acids often suffered from decomposition, oligomerization, and other undesirable side reactions that limited their synthetic utility. The pinacol ester protecting group strategy evolved as a solution to these challenges, providing a means to store and handle organoboron compounds while maintaining their reactivity under appropriate conditions.

The specific structural features present in this compound reflect the evolution of protective group chemistry and its integration with organoboron synthesis. The methoxymethoxy protecting group represents an advancement in hydroxyl protection strategies, offering acid-labile deprotection conditions that are compatible with many other functional groups commonly encountered in complex synthetic sequences. This protecting group strategy became particularly important in the synthesis of phenolic boronic esters, where the free phenol could interfere with boron chemistry or undergo unwanted side reactions during storage or subsequent transformations.

Research into polyfunctional boronic esters gained momentum as the synthetic community recognized the value of building blocks that combined multiple reactive sites within a single molecular framework. The development of methods for preparing such compounds required advances in several areas of organic chemistry, including selective halogenation reactions, efficient protecting group installation procedures, and reliable methods for introducing boronic ester functionality onto aromatic systems. The successful combination of these elements in compounds like 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane represents the culmination of decades of research in synthetic methodology development.

The emergence of this compound as a commercial synthetic intermediate reflects the broader trends in pharmaceutical and materials chemistry research, where increasingly complex molecular architectures require sophisticated building blocks for efficient construction. The ability to incorporate multiple functional groups in a controlled manner, with appropriate protection and activation strategies, has become essential for accessing target molecules of current interest. The historical development of this compound thus represents not just an advance in organoboron chemistry, but also a reflection of the evolving needs and capabilities of the synthetic chemistry community.

Relevance in Contemporary Chemical Research

Contemporary applications of 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane center primarily on its role as a versatile building block in cross-coupling chemistry, particularly in Suzuki-Miyaura reactions that have become foundational to modern synthetic organic chemistry. Research has demonstrated that pinacol boronic esters like this compound offer superior stability and handling characteristics compared to free boronic acids, while maintaining excellent reactivity under palladium-catalyzed coupling conditions. The specific substitution pattern of this compound, featuring both a halogen substituent and a protected hydroxyl group, provides synthetic chemists with multiple sites for further functionalization and enables the construction of complex molecular architectures through sequential transformation strategies.

Recent investigations into transesterification reactions of pinacol arylboronic esters have revealed important mechanistic insights that directly impact the utility of compounds like 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane. Studies employing benchtop nuclear magnetic resonance spectroscopy have shown that these reactions proceed through complex mechanisms involving intermediate steps with different kinetic properties, and that the reaction environment can transition from homogeneous to heterogeneous conditions as the transformation progresses. These findings have important implications for optimizing reaction conditions and understanding the factors that influence the success of transformations involving such compounds.

The development of selective protocols for polychlorinated aromatics has opened new avenues for utilizing boronic esters with multiple reactive sites. Research has shown that carefully designed reaction conditions can enable selective conversion of polychlorinated substrates, with sterically encumbered bidentate phosphine ligands proving particularly effective for promoting desired cross-coupling reactions. These advances have particular relevance for compounds like 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane, where the presence of both boron and halogen functionalities creates opportunities for sequential coupling reactions.

Deprotection methodologies for pinacol boronic esters have advanced significantly, with researchers developing efficient two-step procedures involving transesterification with diethanolamine followed by hydrolysis to yield boronic acid derivatives. These methods have proven particularly valuable for alkylpinacolyl boronate esters and extend to arylboronic esters like the compound under discussion. The ability to efficiently remove the pinacol protecting group under mild conditions expands the synthetic utility of these compounds and enables their incorporation into complex synthetic sequences where harsh deprotection conditions would be incompatible with other functional groups present in the target molecules.

Property Value Reference
Molecular Formula C14H20BClO4
Molecular Weight 298.57 g/mol
CAS Registry Number 1623766-76-6
MDL Number MFCD30536294
Purity (Commercial) 95%

The synthetic methodology surrounding pinacol boronic esters has also advanced through the development of improved protocols for their preparation and functionalization. Research into pyridinylboronic acids and esters has revealed multiple synthetic approaches, including halogen-metal exchange followed by borylation, direct metalation procedures, and various protection strategies. These methodological advances have direct application to the synthesis and utilization of aromatic boronic esters like 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane, providing synthetic chemists with multiple options for incorporating such functionality into target molecules.

Properties

IUPAC Name

2-[4-chloro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16)12(8-10)18-9-17-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRFOAAPPNBTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation Followed by Borylation

A common and effective route to prepare arylboronic acid pinacol esters involves:

  • Step 1: Halogen-lithium exchange or directed ortho-lithiation of the appropriately substituted aryl halide or aryl compound using a strong base such as n-butyllithium at low temperature (typically −78 °C).
  • Step 2: Quenching the aryllithium intermediate with a boron electrophile such as triisopropyl borate or pinacolborane.
  • Step 3: Acidic workup to yield the boronic acid intermediate, which is subsequently converted to the pinacol ester by reaction with pinacol.

For example, a related compound, 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be synthesized by lithiation of 1-bromo-2,4-dimethoxybenzene with n-butyllithium in tetrahydrofuran at −78 °C, followed by addition of triisopropyl borate, and subsequent workup and purification by column chromatography. This method affords good yields (~60%) and high purity of the boronic ester product.

Step Reagents/Conditions Notes
Lithiation n-Butyllithium, THF, −78 °C Halogen-lithium exchange on aryl bromide
Borylation Triisopropyl borate Quenching aryllithium intermediate
Workup Acidic aqueous, extraction Isolation of boronic acid intermediate
Esterification Pinacol, dry solvent, RT Formation of pinacol boronic ester

Palladium-Catalyzed Miyaura Borylation

Another widely used method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B2pin2):

  • Step 1: The aryl halide (e.g., 4-chloro-3-methoxymethoxyphenyl bromide or chloride) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
  • Step 2: A base such as potassium carbonate or cesium carbonate is used to facilitate the reaction.
  • Step 3: The reaction is typically conducted in a mixed solvent system (e.g., 1,4-dioxane, ethanol/water, or toluene/ethanol) under inert atmosphere at elevated temperatures (80–120 °C) for several hours.

This method is advantageous for its mild conditions and tolerance to various functional groups, including chloro and methoxymethoxy substituents. Reported yields for similar boronic esters range from 60% to over 90%, depending on substrate and conditions.

Catalyst Base Solvent(s) Temp (°C) Time (h) Yield (%)
Pd(PPh3)4 K2CO3 Ethanol/Water/Toluene 90 4–20 60–96
Pd2(dba)3 + NHC ligand Cs2CO3 1,4-Dioxane 80 8 Up to 96

Specific Considerations for 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane

  • Protecting Group Stability: The 3-methoxymethoxy (MOM) group is acid-sensitive but stable under neutral to mildly basic conditions, which suits the palladium-catalyzed borylation and lithiation-borylation protocols.
  • Chlorine Substituent: The 4-chloro substituent is compatible with these methods and can remain intact during the borylation step, allowing further functionalization if needed.
  • Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is essential to prevent oxidation of sensitive intermediates and reagents.
  • Purification: Typically involves filtration, extraction, and column chromatography to isolate the pure boronic ester.

Representative Experimental Procedure (Adapted)

Step Procedure Details
1 Dissolve 4-chloro-3-methoxymethoxyphenyl bromide (1 equiv) in anhydrous tetrahydrofuran under argon.
2 Cool to −78 °C and add n-butyllithium dropwise to form the aryllithium intermediate.
3 Add triisopropyl borate slowly, stir at −78 °C for 40 min, then warm to room temperature for 2 h.
4 Quench with aqueous acid (e.g., 5N HCl), extract with ethyl acetate, dry over MgSO4.
5 Concentrate and purify by silica gel chromatography using hexane/ethyl acetate mixture.
6 React isolated boronic acid with pinacol in dry dichloromethane or tetrahydrofuran at room temperature overnight.
7 Filter, concentrate, and purify the pinacol ester by recrystallization or chromatography.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Lithiation-Borylation n-BuLi, triisopropyl borate, pinacol, THF, −78 °C to RT High regioselectivity, versatile 60–70% Requires low temperature, inert atmosphere
Pd-Catalyzed Miyaura Borylation Pd(PPh3)4 or Pd2(dba)3 + ligand, B2pin2, base, 80–120 °C Mild, scalable, functional group tolerant 60–96% Suitable for various aryl halides

Research Findings and Optimization Notes

  • The choice of base and solvent critically influences the yield and purity; cesium carbonate and 1,4-dioxane often provide superior results in palladium-catalyzed borylation.
  • The methoxymethoxy protecting group requires careful control of acidic conditions during workup to avoid deprotection.
  • In lithiation-borylation, the order of addition and temperature control are crucial to minimize side reactions such as homocoupling or deborylation.
  • Recent literature emphasizes the use of N-heterocyclic carbene (NHC) ligands with palladium catalysts to enhance reaction rates and yields for sterically hindered or electron-deficient aryl halides.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products

    Suzuki–Miyaura Coupling: Biphenyl derivatives or other coupled products.

    Protodeboronation: The corresponding aryl or vinyl compounds without the boronic ester group.

Scientific Research Applications

Synthetic Applications

  • Suzuki Coupling Reactions :
    • The compound serves as a boron reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
  • Polymerization Processes :
    • It can be utilized in the synthesis of functionalized polymers through various polymerization techniques such as radical polymerization and condensation polymerization. The presence of the dioxaborolane moiety enhances the reactivity of the polymer chains .

Biological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against cancer cell lines. The chlorinated phenyl group may enhance biological activity by improving interactions with cellular targets .
  • Drug Delivery Systems :
    • The compound's ability to form stable complexes with certain drugs makes it a candidate for use in drug delivery systems. Its boron content can facilitate targeted delivery mechanisms .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The compound has potential applications in OLED technology due to its unique electronic properties. Its incorporation into device architectures can enhance light emission efficiency and stability .
  • Sensors :
    • As a boron-containing compound, it can be employed in the development of sensors for detecting various analytes due to its chemical reactivity and ability to form complexes with different substances .

Mechanism of Action

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. The process involves:

    Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 627525-96-6)
  • Substituents : Chlorine (para), methoxy (meta).
  • Key Differences : Lacks the methoxymethoxy group, reducing steric hindrance.
  • Impact : The simpler methoxy group may enhance solubility in polar solvents compared to the bulkier methoxymethoxy variant. Similarity score: 0.85 .
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d)
  • Substituents : Chlorine (para), hydroxymethyl (meta).
  • Key Differences : Hydroxymethyl (-CH2OH) replaces methoxymethoxy.
  • Impact : Increased hydrophilicity due to the -OH group, as evidenced by NMR shifts (δ 4.57 ppm for -CH2OH) .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane (6a)
  • Substituents : Dichloro (2,6), dimethoxy (3,5).
  • Impact : Electron-withdrawing Cl groups enhance electrophilicity at boron, accelerating cross-couplings. Synthesized in 92% yield via NCS-mediated chlorination .

Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Yield Conditions Reference
Target Compound Not reported N/A N/A N/A
2-(4-Methoxyphenyl)-dioxaborolane Bromoacetyl bromide 83% UiO-Co catalyst, 0.2 mol% Co
6a Bromo-indazole derivative 62.3% Pd(dppf)Cl2, 100 °C, N2
  • Trends : Electron-deficient arylboronates (e.g., dichloro-substituted 6a) exhibit higher reactivity in Suzuki couplings due to enhanced boron electrophilicity .

Spectroscopic Comparisons

NMR Data:
  • 4-Methoxyphenyl Derivative ():
    • $ ^1H $-NMR: δ 7.75 (d, J = 8.7 Hz, 2H), 6.89 (d, J = 8.7 Hz, 2H), 3.82 (s, -OCH3).
    • $ ^{13}C $-NMR: δ 162.09 (C-O), 136.47 (ipso-B).
  • Target Compound (Inferred) :
    • Expected upfield shifts for methoxymethoxy protons (δ 3.5–4.0 ppm) and distinct splitting due to the -OCH2OCH3 group.

Biological Activity

The compound 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18BClO3
  • Molecular Weight : 292.56 g/mol
  • CAS Number : 2189684-53-3

The structure of the compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments. Its chlorinated aromatic component contributes to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Anticancer Activity : Several studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, boron compounds have been linked to apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels.
  • Antimicrobial Properties : Compounds with similar functional groups have demonstrated antimicrobial activity against various bacterial strains. The presence of the chlorophenyl moiety is often associated with enhanced antibacterial effects.
  • Neuroprotective Effects : Some derivatives of boron compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduced oxidative stress in neuronal cultures

Anticancer Studies

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various dioxaborolane derivatives. The results indicated that modifications to the aromatic ring significantly affected cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the micromolar range, suggesting a promising lead for further development.

Antimicrobial Efficacy

Research conducted on related compounds showed that they possess significant antimicrobial properties. For example, a derivative similar to this compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.

Neuroprotection

In a neurobiology study assessing oxidative stress markers in neuronal cultures treated with boron compounds, it was found that these compounds could mitigate oxidative damage induced by glutamate toxicity. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane?

  • Methodological Answer : The compound is synthesized via boron esterification. A typical approach involves reacting a substituted phenylboronic acid with pinacol in anhydrous conditions. For example, analogous dioxaborolanes are synthesized using catalysts like UiO-Co (0.2 mol%) in toluene at reflux, achieving yields up to 83% . Key variables include solvent choice (e.g., THF or DCM), reaction time (12–24 hours), and purification via column chromatography with hexane/ethyl acetate gradients .
Reaction Optimization Parameters
Catalyst: UiO-Co (0.2 mol%)
Solvent: Toluene or THF
Temperature: 80–110°C
Yield Range: 70–85%

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For structurally similar dioxaborolanes, 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic protons and methyl groups, while 11B^{11}\text{B} NMR confirms boron coordination (δ ~30–35 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., B-O stretching at ~1350 cm1^{-1}) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a boronic ester in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs. The methoxymethoxy and chloro substituents enhance stability and direct regioselectivity during coupling. For instance, analogous compounds with chloro substituents are used to synthesize drug candidates targeting cancer pathways .

Advanced Research Questions

Q. How can researchers address low yields or side reactions in cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields often arise from steric hindrance or competing protodeboronation. Strategies include:

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for bulky substrates .
  • Base Selection : K2_2CO3_3 or CsF in THF/water mixtures improves coupling efficiency .
  • Temperature Control : Lower temperatures (60–80°C) reduce decomposition .
    • Data Contradiction Example : A study reported 85% yield using Pd catalysts with electron-rich ligands, while another observed 50% yield with Pd(OAc)2_2—highlighting ligand choice as critical .

Q. How does the substitution pattern (chloro vs. methoxymethoxy) influence reactivity and stability?

  • Methodological Answer : The chloro group increases electrophilicity, accelerating transmetalation but risking oxidative addition side reactions. Methoxymethoxy enhances solubility in polar solvents (e.g., DMF) and stabilizes the boron center against hydrolysis. Comparative studies show chloro-substituted analogs achieve faster coupling rates but require stricter anhydrous conditions .

Q. What are the best practices for resolving contradictory NMR data, such as unexpected splitting or missing peaks?

  • Methodological Answer : Contradictions may arise from quadrupolar broadening (e.g., 11B^{11}\text{B} NMR) or impurities. Solutions include:

  • Decoupling Experiments : Suppress boron-related artifacts .
  • Solvent Screening : Use CDCl3_3 over DMSO-d6_6 to reduce hydrogen bonding interference .
  • 2D NMR : HSQC or HMBC clarifies connectivity in complex spectra .

Comparative Analysis & Experimental Design

Q. How does this compound compare to fluorinated or methyl-substituted analogs in terms of reactivity?

  • Methodological Answer : Fluorinated analogs (e.g., 2-[3-Fluoro-4-(methoxymethoxy)phenyl]-dioxaborolane) exhibit higher electrophilicity but lower thermal stability. Methyl groups (e.g., 2-(3,5-dimethylphenyl)-dioxaborolane) reduce steric demand, enabling faster coupling but increasing sensitivity to protic solvents. A comparative table summarizes key differences:
Substituent Reactivity (Relative Rate)Stability (Hydrolysis)
ClHighModerate
OCH2_2OCH3_3ModerateHigh
FVery HighLow

Q. What experimental designs are recommended for regioselective functionalization of this compound?

  • Methodological Answer : To target specific positions:

  • Directed Ortho-Metalation : Use LiTMP to deprotonate the chloro-substituted aryl ring, followed by electrophilic quenching .
  • Protection/Deprotection : Temporarily mask the methoxymethoxy group with TBSCl to direct coupling to the chloro-substituted site .

Handling & Safety

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at –20°C. Use Schlenk lines for transfers and rigorously dry solvents (e.g., molecular sieves in THF). Safety data for analogs indicate irritation risks; use PPE and fume hoods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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